1,3,9-Trimethyluric acid

Descripción

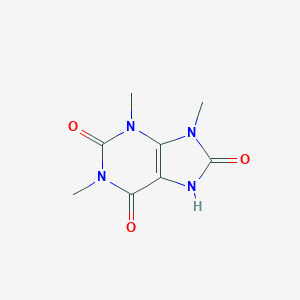

Structure

3D Structure

Propiedades

IUPAC Name |

1,3,9-trimethyl-7H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c1-10-5-4(9-7(10)14)6(13)12(3)8(15)11(5)2/h1-3H3,(H,9,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWENCZHQIWXCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C(=O)N2C)C)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225621 | |

| Record name | 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,3,9-Trimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7464-93-9 | |

| Record name | 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7464-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007464939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7464-93-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,9-dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,9-Trimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

335 °C | |

| Record name | 1,3,9-Trimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,9-Trimethyluric Acid: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,9-Trimethyluric acid is a naturally occurring purine (B94841) alkaloid that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a focus on its cytotoxic and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound, also known as 1,3,9-trimethyl-7H-purine-2,6,8-trione, is a derivative of uric acid with methyl groups attached to the nitrogen atoms at positions 1, 3, and 9 of the purine ring.[1][2][3] Its chemical identity is defined by the following identifiers:

-

Molecular Formula: C₈H₁₀N₄O₃[2]

-

InChI: InChI=1S/C8H10N4O3/c1-10-5-4(9-7(10)14)6(13)12(3)8(15)11(5)2/h1-3H3,(H,9,14)[3]

It is important to distinguish this compound from its more extensively studied isomer, 1,3,7-trimethyluric acid (a metabolite of caffeine), as they differ in the position of one methyl group and likely possess distinct biological activities.[5]

Figure 1. Chemical structures of this compound and its isomer 1,3,7-trimethyluric acid.

Physicochemical Properties

While extensive experimental data for this compound is limited in the public domain, some key properties have been reported, primarily from commercial suppliers and chemical databases.

| Property | Value | Source |

| Molecular Weight | 210.19 g/mol | [2] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Storage | Desiccate at -20°C | [1] |

Biological Activity and Pharmacology

Recent studies have highlighted the potential of this compound as a bioactive molecule. A significant finding is its isolation from the marine sponge Amphimedon viridis, with subsequent evaluation of its biological activities.[1]

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic activity against a panel of human cancer cell lines. The reported half-maximal inhibitory concentration (IC₅₀) values are in the micromolar range, suggesting potent anti-cancer potential.[1]

| Cell Line | Cancer Type | IC₅₀ Range (µM) |

| MCF-7 | Breast Cancer | 1 - 3 |

| SH-SY5Y | Human Neuroblastoma | 1 - 3 |

| A549 | Human Non-small Cell Lung Cancer | 1 - 3 |

| HepG2 | Human Liver Cancer | 1 - 3 |

Anti-inflammatory Activity

This compound has also shown promising anti-inflammatory effects. In in vitro models using lipopolysaccharide (LPS)-induced murine macrophage J774 cells, the compound demonstrated anti-inflammatory activity at concentrations ranging from 100 to 1000 nM.[1]

Figure 2. Overview of the source and reported biological activities of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not widely published. However, based on the reported activities, standard methodologies can be outlined.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against cancer cell lines was likely determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7, SH-SY5Y, A549, HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive vehicle (e.g., DMSO) only.

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined by plotting cell viability against the compound concentration.

General Protocol for In Vitro Anti-inflammatory Assay (LPS-induced Macrophages)

The anti-inflammatory effects of this compound were likely assessed by measuring the inhibition of pro-inflammatory mediators in LPS-stimulated macrophages.

-

Cell Culture: Murine macrophage cells (J774) are cultured in appropriate media.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS alone.

-

Incubation: The cells are incubated for a period to allow for the production of inflammatory mediators (e.g., 24 hours).

-

Measurement of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using methods like ELISA. The production of nitric oxide (NO) can be quantified by measuring nitrite (B80452) levels in the supernatant using the Griess reagent.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the levels of inflammatory mediators in the treated groups to the LPS-only control group.

Figure 3. Generalized experimental workflows for assessing the biological activities of this compound.

Signaling Pathways

The specific signaling pathways through which this compound exerts its cytotoxic and anti-inflammatory effects have not yet been elucidated. Further research is required to identify the molecular targets and mechanisms of action of this compound.

Conclusion and Future Directions

This compound is an intriguing natural product with demonstrated potent in vitro cytotoxic and anti-inflammatory activities. While preliminary data are promising, further research is essential to fully characterize its pharmacological profile. Key areas for future investigation include:

-

Elucidation of the mechanism of action: Identifying the specific molecular targets and signaling pathways involved in its cytotoxic and anti-inflammatory effects.

-

In vivo efficacy and safety studies: Evaluating the therapeutic potential and toxicity profile of this compound in animal models.

-

Development of a scalable synthesis: Establishing an efficient and cost-effective synthetic route to enable further preclinical and clinical development.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

This technical guide provides a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The promising preliminary data warrant further investigation into this unique purine alkaloid.

References

- 1. This compound | CAS:7464-93-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | CAS: 7464-93-9 | ChemNorm [chemnorm.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0036431) [hmdb.ca]

- 4. 7464-93-9|1,3,9-Trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione|BLD Pharm [bldpharm.com]

- 5. 1,3,7-Trimethyluric acid | C8H10N4O3 | CID 79437 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,3,9-Trimethyluric Acid: A Technical Guide to its Natural Occurrence and Sources

Preamble: This technical guide addresses the natural occurrence and sources of 1,3,9-trimethyluric acid. It is important to note that specific scientific literature detailing the quantitative analysis, comprehensive sourcing, and biosynthetic pathways of this compound is exceptionally scarce. The Human Metabolome Database notes its detection in Coffea species, but without quantification, and other sources mention its presence in Filago spathulata without detailed supporting studies.[1][2]

Consequently, to provide a comprehensive and technically valuable resource for researchers, this guide presents the limited available information on this compound and supplements it with in-depth data on closely related, and more thoroughly researched, methyluric acids. These include 1,3,7-trimethyluric acid and the tetramethylated derivative, theacrine (1,3,7,9-tetramethyluric acid), for which quantitative data, established experimental protocols, and defined biosynthetic pathways are available. This comparative approach is intended to offer a foundational understanding that can inform future research into the specific 1,3,9-isomer.

Natural Occurrence of this compound and Related Compounds

This compound

This compound is a purine (B94841) alkaloid that has been identified in a limited number of plant species. Its presence has been detected, though not quantified, in arabica and robusta coffee beans (Coffea arabica and Coffea canephora, respectively).[2] It is also reported to be a natural compound found in the plant Filago spathulata.[1] Further research is required to determine the concentration of this compound in these and other potential natural sources.

Related Methyluric Acids

In contrast, significant research has been conducted on other methyluric acid isomers and their derivatives.

-

1,3,7-Trimethyluric Acid: This compound is a well-established metabolite of caffeine (B1668208) in humans and is also found in various plants.[3][4] It serves as a direct precursor in the biosynthesis of theacrine.[5]

-

Theacrine (1,3,7,9-Tetramethyluric Acid): Theacrine is a prominent purine alkaloid in the leaves of kucha tea (Camellia assamica var. kucha), where it can be found in significant quantities.[5][6] It has also been identified in species of Coffea (such as C. liberica, C. dewevrei, and C. abeokutae) and in the seeds of cupuaçu (Theobroma grandiflorum).[7]

-

O(2),1,9-Trimethyluric Acid: This isomer has been isolated from the young leaves of several Coffea species, including Coffea liberica, C. arnoldiana, and C. dewevrei.[8][9]

Quantitative Data

Due to the lack of available research, no quantitative data for this compound in natural sources can be presented. However, the concentrations of theacrine and caffeine in kucha tea (Camellia assamica var. kucha) have been well-documented and are provided below for comparative context.

| Compound | Plant Source | Plant Part | Concentration (% of Dry Weight) |

| Theacrine (1,3,7,9-Tetramethyluric Acid) | Camellia assamica var. kucha | Expanding Buds & Young Leaves | ca. 2.8% |

| Caffeine | Camellia assamica var. kucha | Expanding Buds & Young Leaves | 0.6 - 2.7% |

Data sourced from Zheng et al. (2002), Phytochemistry.[5]

Biosynthesis of Related Methyluric Acids

The biosynthetic pathway for this compound has not been elucidated. However, the pathway for theacrine (1,3,7,9-tetramethyluric acid) synthesis in kucha tea has been investigated and proceeds from caffeine through 1,3,7-trimethyluric acid. This pathway provides a model for how trimethylated and tetramethylated uric acids are formed in plants.

The proposed pathway involves a three-step conversion from caffeine.

This pathway demonstrates that the formation of these complex purine alkaloids originates from the more common methylxanthine, caffeine. The key steps are oxidation of the xanthine (B1682287) ring to form a uric acid structure, followed by further methylation.[5]

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are not available in the literature. However, the methodologies used to study theacrine biosynthesis in Camellia assamica var. kucha provide a robust framework for future investigations into other methyluric acids.

Protocol for Tracer Experiments in Theacrine Biosynthesis

This protocol is adapted from the study by Zheng et al. (2002) to demonstrate the conversion of caffeine to theacrine.[5]

Objective: To determine if radiolabeled precursors are incorporated into theacrine in kucha tea leaf disks.

Materials:

-

Young leaves and expanding buds of Camellia assamica var. kucha.

-

[8-¹⁴C]Caffeine (or other radiolabeled precursors like [8-¹⁴C]adenosine).

-

Incubation buffer (e.g., 10 mM potassium phosphate (B84403) buffer, pH 7.0).

-

Scintillation vials and scintillation cocktail.

-

HPLC system with a radioactivity detector.

-

Extraction solvents (e.g., methanol, chloroform).

Workflow Diagram:

Procedure:

-

Sample Preparation: Excise leaf disks (e.g., 5 mm diameter) from young, healthy leaves of C. assamica var. kucha.

-

Incubation: Float the leaf disks in an incubation buffer containing the radiolabeled precursor (e.g., [8-¹⁴C]caffeine) for a specified period (e.g., 24 hours) under controlled light and temperature conditions.

-

Extraction: After incubation, thoroughly wash the leaf disks to remove external radioactivity. Homogenize the tissue in a suitable solvent (e.g., boiling 80% ethanol) to extract purine alkaloids.

-

Separation and Analysis:

-

Partition the extract against an organic solvent (e.g., chloroform) to separate the alkaloids.

-

Concentrate the organic phase and dissolve the residue in the mobile phase for HPLC analysis.

-

Inject the sample into an HPLC system equipped with a C18 column and a UV detector, coupled to a radioactivity detector.

-

Elute with a suitable mobile phase gradient to separate caffeine, theobromine, theacrine, and other metabolites.

-

-

Quantification: Quantify the radioactivity incorporated into each alkaloid peak to determine the extent of metabolic conversion.

Challenges in Isomer Separation

A significant challenge in the study of trimethyluric acids is the analytical separation of different positional isomers (e.g., 1,3,7-, 1,3,9-, and 1,7,9-trimethyluric acid). These molecules have identical mass and similar physicochemical properties, making them difficult to distinguish without specialized methods.

-

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is the most promising technique. Achieving separation requires careful optimization of the stationary phase (e.g., C18, phenyl, or embedded polar group columns), mobile phase composition (including pH and organic modifiers), and temperature.[10][11]

-

Mass Spectrometry: While mass spectrometry (MS) alone cannot differentiate isomers, tandem MS (MS/MS) can sometimes produce distinct fragmentation patterns that aid in identification, especially when coupled with a high-resolution chromatographic separation (LC-MS/MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of isomers, but it requires pure, isolated compounds in sufficient quantities, which is a major challenge when dealing with trace metabolites from natural extracts.[12]

Conclusion and Future Directions

While this compound is known to exist in nature, particularly in Coffea species, it remains a poorly characterized compound. There is a clear need for further research to isolate and quantify this alkaloid from its purported sources. The development of specific and sensitive analytical methods capable of resolving trimethyluric acid isomers is a critical first step.

Future research should focus on:

-

Method Development: Establishing validated LC-MS/MS methods for the simultaneous quantification of trimethyluric acid isomers in plant and biological matrices.

-

Screening of Natural Sources: A systematic screening of Coffea, Filago, and other purine-alkaloid-producing plant genera to identify and quantify this compound.

-

Biosynthetic Studies: Utilizing tracer experiments, transcriptomics, and enzymology to elucidate the biosynthetic pathway of this compound, including the identification of the specific N-methyltransferases involved.

-

Pharmacological Evaluation: Investigating the biological activities and signaling pathways of pure this compound to understand its potential physiological roles and pharmacological effects.

By leveraging the knowledge gained from related compounds like theacrine, researchers can build a robust framework to finally characterize the natural occurrence and significance of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0036431) [hmdb.ca]

- 3. 1,3,7-Trimethyluric acid - Wikipedia [en.wikipedia.org]

- 4. Showing Compound 1,3,7-Trimethyluric acid (FDB022854) - FooDB [foodb.ca]

- 5. Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. CHEBI:691622 [ebi.ac.uk]

- 11. separation of two isomers - Chromatography Forum [chromforum.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Prospective Isolation of 1,3,9-Trimethyluric Acid from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide outlines a hypothetical protocol for the isolation of 1,3,9-trimethyluric acid from marine sponges. To date, there is no specific literature detailing the successful isolation of this compound from this particular source. The methodologies presented herein are a synthesis of established general procedures for the extraction and purification of alkaloids and other nitrogenous compounds from marine invertebrates. This guide is intended to serve as a foundational framework for future research endeavors in this area.

Introduction

Marine sponges are prolific producers of a vast array of secondary metabolites, many of which exhibit significant pharmacological activities. Among the diverse chemical classes of compounds isolated from sponges, purine (B94841) derivatives represent a group with potential therapeutic applications. This compound, a member of the xanthine (B1682287) class of compounds, has demonstrated in-vitro cytotoxic and anti-inflammatory effects.[1] While it has been identified in some terrestrial plants, its presence in marine sponges remains unexplored.[2] This guide provides a comprehensive, albeit prospective, technical framework for the isolation and purification of this compound from marine sponge biomass.

The proposed strategy employs a multi-step process commencing with solvent extraction to isolate a crude mixture of metabolites, followed by liquid-liquid partitioning to fractionate the extract based on polarity. Subsequent chromatographic techniques are outlined to achieve the purification of the target compound. The physicochemical properties of this compound are taken into consideration to inform the selection of appropriate solvents and chromatographic conditions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective isolation protocol. The following table summarizes key predicted and experimental data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₄O₃ | [3] |

| Molecular Weight | 210.19 g/mol | [4] |

| Predicted Water Solubility | 29 g/L | [2] |

| Predicted logP | -0.46 | [2] |

| Physical State | Solid | [2] |

| Chemical Class | Xanthine, Purine Alkaloid | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | [1] |

Experimental Protocols

This section details the proposed experimental methodologies for the isolation of this compound from a marine sponge.

-

Collection: Collect marine sponge specimens from their natural habitat, ensuring minimal environmental disturbance. Place the collected samples in seawater and transport them to the laboratory as quickly as possible.

-

Identification: A taxonomist should identify a voucher specimen of the sponge to ensure accurate species identification.

-

Preservation: For long-term storage and to prevent degradation of secondary metabolites, the sponge material should be frozen immediately at -20°C or, preferably, at -80°C.

-

Preparation: Prior to extraction, the frozen sponge material should be lyophilized (freeze-dried) to remove water, which can interfere with the extraction process and potentially degrade the target compound. The lyophilized sponge is then ground into a fine powder to increase the surface area for solvent extraction.

This protocol is based on general methods for the extraction of alkaloids and other moderately polar compounds from marine sponges.

-

Initial Extraction:

-

Macerate the powdered sponge material (e.g., 1 kg) in a suitable solvent. A common approach is to use a mixture of dichloromethane (DCM) and methanol (B129727) (MeOH) (1:1 v/v) at room temperature.

-

Perform the extraction three times, each time with fresh solvent, for a period of 24 hours with constant stirring.

-

Combine the solvent extracts and filter to remove the solid sponge residue.

-

-

Solvent Removal:

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

This step aims to separate compounds based on their polarity, thereby enriching the fraction containing the target compound.

-

Modified Kupchan Partitioning:

-

Dissolve the crude extract in a 9:1 mixture of methanol and water.

-

Perform a liquid-liquid extraction with hexane (B92381) to remove non-polar compounds such as fats and sterols. Repeat this step three times. The hexane fraction is typically discarded when targeting polar compounds.

-

To the remaining methanol/water layer, add water to adjust the solvent ratio to approximately 1:1 methanol/water.

-

Extract this aqueous methanol solution successively with solvents of increasing polarity, such as dichloromethane (DCM) and then ethyl acetate (EtOAc). Perform each extraction three times.

-

Based on the predicted logP and solubility of this compound, it is expected to partition into the more polar organic fractions (DCM and/or EtOAc).

-

-

Fraction Concentration:

-

Concentrate each of the solvent fractions (hexane, DCM, EtOAc, and the remaining aqueous fraction) separately using a rotary evaporator.

-

The fraction(s) showing the highest concentration of the target compound (as determined by preliminary analysis such as TLC or LC-MS) will be subjected to further purification.

-

Column Chromatography (CC):

-

Stationary Phase: Silica (B1680970) gel is a common choice for the initial separation of moderately polar compounds.

-

Mobile Phase: A gradient elution system is recommended, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol could be employed.

-

Fraction Collection: Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., DCM:MeOH, 95:5). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., Dragendorff's reagent for alkaloids). Combine fractions with similar TLC profiles.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is a suitable choice for the final purification of polar compounds.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape, is typically used.

-

Detection: A UV detector set at the absorbance maximum of this compound should be used.

-

Purification: Inject the enriched fraction from the column chromatography step onto the HPLC system. Collect the peak corresponding to the retention time of this compound.

-

The purified compound's identity should be confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical structure.

Data Presentation

The following tables provide a template for summarizing the quantitative data that would be generated during the isolation process.

Table 1: Extraction and Partitioning Yields

| Step | Input Material | Yield (g) | % Yield (of initial dry weight) |

| Lyophilization | Wet Sponge | ||

| Crude Extraction | Dry Sponge Powder | ||

| Hexane Fraction | Crude Extract | ||

| DCM Fraction | Crude Extract | ||

| EtOAc Fraction | Crude Extract | ||

| Aqueous Fraction | Crude Extract |

Table 2: Purity Assessment of this compound at Different Purification Stages

| Purification Step | Purity (%) | Analytical Method |

| Enriched CC Fraction | HPLC-UV | |

| Purified HPLC Fraction | >95% | HPLC-UV, NMR |

Visualizations

The following diagrams illustrate the proposed experimental workflow and logical relationships in the isolation process.

References

- 1. This compound | CAS:7464-93-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0036431) [hmdb.ca]

- 3. PubChemLite - this compound (C8H10N4O3) [pubchemlite.lcsb.uni.lu]

- 4. 1,3,7-Trimethyluric acid | C8H10N4O3 | CID 79437 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 1,3,7-Trimethyluric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthesis of 1,3,7-trimethyluric acid, a significant metabolite of caffeine (B1668208). The document outlines the metabolic pathways in various organisms, presents quantitative data from key studies, details relevant experimental protocols, and includes visualizations of the biosynthetic processes. While the primary focus is on the well-documented 1,3,7-trimethyluric acid, this guide also addresses the distinction and current understanding of the less prevalent 1,3,9-trimethyluric acid isomer.

Introduction: The Metabolic Fate of Caffeine

Caffeine (1,3,7-trimethylxanthine) is a widely consumed psychoactive substance that undergoes extensive metabolism in living organisms. A minor but important metabolic route is the C-8 hydroxylation of caffeine, which leads to the formation of 1,3,7-trimethyluric acid.[1][2] This process is of interest to researchers in pharmacology, toxicology, and drug development due to its role in caffeine clearance and its potential as a biomarker for the activity of specific metabolic enzymes.

It is crucial to distinguish 1,3,7-trimethyluric acid from its isomer, this compound. While this compound has been detected in some natural sources like coffee, its biosynthetic pathway is not as extensively characterized as that of the 1,3,7-isomer.[3] The vast majority of scientific literature on trimethyluric acid as a caffeine metabolite refers to the 1,3,7-isomer.

Biosynthesis Pathways of 1,3,7-Trimethyluric Acid

The formation of 1,3,7-trimethyluric acid from caffeine occurs across different biological kingdoms, primarily through the action of oxidative enzymes.

In humans, approximately 15% of ingested caffeine is converted to 1,3,7-trimethyluric acid through C-8 hydroxylation.[1][2] This metabolic step is primarily carried out by a suite of cytochrome P450 (CYP) enzymes located in the liver.

-

Primary Enzyme: CYP1A2 is the main enzyme responsible for caffeine metabolism, including the formation of 1,3,7-trimethyluric acid.[1][2]

-

Other Contributing Enzymes: Studies with human liver microsomes have also implicated CYP2E1, CYP2C8, CYP2C9, and CYP3A4 in this conversion.[2][4][5]

The biosynthesis can be summarized as a single-step oxidation of the C-8 position of the purine (B94841) ring of caffeine.

Certain bacteria are capable of utilizing caffeine as a sole source of carbon and nitrogen. One of the initial steps in some bacterial caffeine degradation pathways is the oxidation of caffeine to 1,3,7-trimethyluric acid.

-

Key Enzyme: In Pseudomonas sp. strain CBB1, a unique heterotrimeric caffeine dehydrogenase has been identified that stoichiometrically oxidizes caffeine to 1,3,7-trimethyluric acid.[6] This enzyme is notable for not being dependent on NAD(P)+ and preferring coenzyme Q0 as an electron acceptor.[6]

-

Further Metabolism: In some bacteria, 1,3,7-trimethyluric acid is further metabolized by a novel NADH-dependent trimethyluric acid monooxygenase (TmuM), which converts it to 1,3,7-trimethyl-5-hydroxyisourate.[7]

In certain tea plants, such as Camellia assamica var. kucha, 1,3,7-trimethyluric acid is believed to be an intermediate in the biosynthesis of theacrine (1,3,7,9-tetramethyluric acid).[8][9] This proposed pathway involves the C-8 oxidation of caffeine to form 1,3,7-trimethyluric acid, which is then methylated at the N-9 position by a specific N9-methyltransferase.[9]

Quantitative Data

The following table summarizes key quantitative data related to the enzymes involved in the biosynthesis of 1,3,7-trimethyluric acid.

| Enzyme/System | Organism/Source | Substrate | Product | Key Kinetic Parameters | Reference |

| Caffeine Dehydrogenase | Pseudomonas sp. strain CBB1 | Caffeine | 1,3,7-Trimethyluric Acid | Stoichiometric (1:1) conversion | [6] |

| Human Liver Microsomes | Human | Caffeine | 1,3,7-Trimethyluric Acid | ~15% of total caffeine metabolism | [1] |

| CkTcS (N9-methyltransferase) | Camellia assamica var. kucha | 1,3,7-Trimethyluric Acid | Theacrine | - | [9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the biosynthesis of 1,3,7-trimethyluric acid.

-

Objective: To determine the activity of caffeine dehydrogenase in converting caffeine to 1,3,7-trimethyluric acid.

-

Methodology:

-

The reaction mixture contains purified caffeine dehydrogenase, caffeine as the substrate, and an artificial electron acceptor such as coenzyme Q0 or nitroblue tetrazolium (NBT).

-

The reaction is initiated by the addition of the enzyme.

-

The reduction of the electron acceptor is monitored spectrophotometrically over time.

-

The formation of 1,3,7-trimethyluric acid is confirmed and quantified by High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array detector. The product is identified by comparing its retention time and absorption spectrum with an authentic standard of 1,3,7-trimethyluric acid.[6]

-

-

Objective: To identify the human CYP enzymes involved in the formation of 1,3,7-trimethyluric acid from caffeine.

-

Methodology:

-

Human liver microsomes, which contain a mixture of CYP enzymes, are incubated with caffeine in the presence of an NADPH-generating system.

-

To identify the specific CYP isoforms involved, experiments are repeated with microsomes containing recombinant human CYP enzymes (e.g., CYP1A2, CYP2E1, etc.).

-

The reaction is quenched after a specific time, and the metabolites are extracted.

-

The formation of 1,3,7-trimethyluric acid is analyzed and quantified using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Objective: To investigate the role of 1,3,7-trimethyluric acid as an intermediate in theacrine biosynthesis.

-

Methodology:

-

Leaf disks from Camellia assamica var. kucha are incubated with [8-14C]caffeine.

-

After incubation, the purine alkaloids are extracted from the plant tissue.

-

The extract is separated using techniques like thin-layer chromatography (TLC) or HPLC.

-

The radioactivity incorporated into different compounds, including theacrine, is measured using a scintillation counter. The detection of radioactivity in theacrine provides evidence for its synthesis from caffeine, with 1,3,7-trimethyluric acid as a likely intermediate.[8]

-

Visualizations

The following diagrams illustrate the key biosynthetic pathways and experimental workflows.

References

- 1. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0036431) [hmdb.ca]

- 4. Showing Compound 1,3,7-Trimethyluric acid (FDB022854) - FooDB [foodb.ca]

- 5. 1,3,7-Trimethyluric acid - Wikipedia [en.wikipedia.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Delineation of the Caffeine C-8 Oxidation Pathway in Pseudomonas sp. Strain CBB1 via Characterization of a New Trimethyluric Acid Monooxygenase and Genes Involved in Trimethyluric Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vitro Biological Profile of 1,3,9-Trimethyluric Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro biological activities of 1,3,9-trimethyluric acid, a purine (B94841) alkaloid isolated from the marine sponge Amphimedon viridis. The document summarizes key quantitative data, details experimental methodologies for cited biological assays, and presents visual representations of relevant pathways and workflows to facilitate a deeper understanding of its potential pharmacological significance.

Core Biological Activities

In vitro studies have revealed that this compound exhibits notable cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against a panel of human cancer cell lines. Quantitative analysis has yielded IC50 values in the low micromolar range, suggesting a potential for further investigation as an anticancer agent.[1]

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 1-3 |

| SH-SY5Y | Neuroblastoma | 1-3 |

| A549 | Non-small cell lung cancer | 1-3 |

| HEPG2 | Liver Cancer | 1-3 |

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects in a lipopolysaccharide (LPS)-induced murine macrophage model. It was found to be active in the nanomolar range, indicating a potent ability to modulate inflammatory responses.[1]

Table 2: Anti-inflammatory Activity of this compound [1]

| Cell Line | Model | Effective Concentration (nM) |

| J774 | LPS-induced murine macrophages | 100-1000 |

Experimental Protocols

Detailed methodologies for the key in vitro assays are outlined below. These protocols are based on standard laboratory practices and are intended to provide a framework for replicating and expanding upon the existing findings.

Cytotoxicity Assays

Two common methods for assessing cytotoxicity are the MTT and Neutral Red assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Cell Seeding: Plate cells (e.g., MCF-7, SH-SY5Y, A549, HEPG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

2. Neutral Red (NR) Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.

-

NR Staining: After the treatment period, remove the medium and add a medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.

-

Washing and Dye Extraction: Wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye. Then, add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the lysosomes.

-

Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.

-

Data Analysis: Determine cell viability and IC50 values as described for the MTT assay.

Anti-inflammatory Assay in J774 Macrophages

This assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines in macrophages stimulated with LPS.

-

Cell Seeding: Plate J774 macrophage cells in a 24-well plate at a suitable density and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS without the test compound).

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines.

-

Cytokine Quantification (ELISA): Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the collected supernatants, following the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

Potential Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the logical flow of the experimental protocols and potential signaling pathways that may be modulated by this compound.

Areas for Future Research

The current data provides a solid foundation for the biological activity of this compound. However, several areas warrant further investigation to fully elucidate its pharmacological profile.

-

Enzyme Inhibition Profile: Given its xanthine (B1682287) scaffold, it is plausible that this compound may inhibit phosphodiesterases (PDEs). A comprehensive screening against various PDE isoforms would be highly informative.

-

Receptor Binding Affinity: Xanthine derivatives are well-known antagonists of adenosine (B11128) receptors. Determining the binding affinity of this compound for the A1, A2A, A2B, and A3 adenosine receptor subtypes is a critical next step.

-

Mechanism of Action: Further studies are needed to delineate the precise molecular mechanisms underlying its cytotoxic and anti-inflammatory effects. This could involve investigating its impact on key signaling pathways, such as those involving NF-κB, MAPKs, and apoptosis-related proteins.

This technical guide summarizes the currently available in vitro data for this compound. The provided protocols and diagrams offer a framework for researchers to build upon these initial findings and further explore the therapeutic potential of this marine natural product.

References

Cytotoxic Effects of 1,3,9-Trimethyluric Acid on Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of 1,3,9-Trimethyluric acid, a purine (B94841) derivative isolated from the marine sponge Amphimedon viridis, against various cancer cell lines. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes potential molecular pathways to support further research and development in oncology.

Executive Summary

This compound has demonstrated potent in vitro cytotoxic activity against a panel of human cancer cell lines, including breast cancer, neuroblastoma, non-small cell lung cancer, and liver cancer. With IC50 values in the low micromolar range, this compound presents a promising scaffold for the development of novel anticancer therapeutics. This guide outlines the known cytotoxic data, provides standardized protocols for assessing its efficacy, and proposes a putative mechanism of action based on the established behavior of purine analogs in cancer cells, centering on the induction of apoptosis.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. These values indicate a high degree of potency.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 1-3[1] |

| SHSY5Y | Human Neuroblastoma | 1-3[1] |

| A549 | Non-Small Cell Lung Cancer | 1-3[1] |

| HEPG2 | Human Liver Cancer | 1-3[1] |

Table 1: In Vitro Cytotoxicity of this compound

Experimental Protocols

The following are detailed, standardized protocols for key experiments to assess the cytotoxic effects of this compound. These methodologies are based on established laboratory techniques for in vitro cancer cell line studies.

Cell Culture

-

Cell Lines: MCF-7, SHSY5Y, A549, and HEPG2 cell lines are obtained from a certified cell bank.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assays

Two common methods for assessing cell viability are the MTT assay and the Crystal Violet assay.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

This assay stains the DNA of adherent cells, providing a measure of cell number and viability.

-

Procedure:

-

Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

After the treatment period, gently wash the cells with PBS.

-

Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.

-

Wash the plate thoroughly with water and allow it to air dry.

-

Solubilize the dye with 100 µL of methanol.

-

Measure the absorbance at 590 nm.

-

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

This technique is used to detect and quantify key proteins involved in the apoptotic signaling pathway.

-

Procedure:

-

Treat cells with this compound and prepare whole-cell lysates.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against proteins such as Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, and PARP. A housekeeping protein like β-actin or GAPDH should be used as a loading control.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of this compound.

Putative Apoptotic Signaling Pathway

Based on the known mechanisms of action for purine analogs, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. Purine analogs can be incorporated into DNA, leading to DNA damage and cell cycle arrest.[2][3][4] This cellular stress triggers the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, culminating in the activation of caspases and programmed cell death.

Caption: A putative intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

This compound exhibits significant cytotoxic effects against a range of cancer cell lines, establishing it as a molecule of interest for oncology drug discovery. The low micromolar IC50 values suggest high potency, warranting further investigation.

Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound through comprehensive studies including transcriptomics and proteomics.

-

In vivo studies in animal models to evaluate the compound's anti-tumor efficacy, pharmacokinetic profile, and potential toxicity.

-

Structure-activity relationship (SAR) studies to synthesize and evaluate analogs of this compound with improved potency and selectivity.

This technical guide provides a foundational resource for researchers to build upon in the exploration of this compound as a potential anticancer agent. The provided protocols and visualized pathways offer a structured approach to advance our understanding of this promising marine natural product.

References

The Anti-inflammatory Potential of 1,3,9-Trimethyluric Acid: A Review of Currently Available Scientific Evidence

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Anti-inflammatory Potential of 1,3,9-Trimethyluric Acid

This document addresses the request for an in-depth technical guide on the anti-inflammatory potential of this compound. A comprehensive and systematic search of publicly available scientific literature and databases has been conducted to gather all available information on this topic. The search included queries for its anti-inflammatory activity, mechanism of action, in vivo and in vitro studies, effects on cytokine production, and involvement in inflammatory signaling pathways.

Despite a thorough investigation, our search has revealed a significant lack of scientific data specifically detailing the anti-inflammatory potential of this compound. The existing scientific literature does not contain studies that have investigated or established its efficacy or mechanism of action as an anti-inflammatory agent.

While information is available for a structurally related isomer, 1,3,7-trimethyluric acid (a metabolite of caffeine), these findings cannot be extrapolated to this compound due to the distinct pharmacological profiles that can arise from subtle differences in chemical structure.

Therefore, it is not possible at this time to provide a technical guide that includes quantitative data, detailed experimental protocols, or established signaling pathways related to the anti-inflammatory properties of this compound.

Current State of Knowledge

This compound is recognized as a naturally occurring alkaloid compound.[1] It is classified as a xanthine (B1682287), a class of purine (B94841) derivatives.[2] The Human Metabolome Database notes that this compound has been detected in some foods, such as coffee, but has not been quantified, and that very few articles have been published on this compound.[2]

The absence of research in this specific area presents a clear knowledge gap. The anti-inflammatory activities of other purine alkaloids and xanthine derivatives suggest that this compound could be a candidate for future investigation. However, without empirical data, any discussion of its potential would be purely speculative and would not meet the standards of a technical guide for a scientific audience.

Future Research Directions

The lack of information on the biological activity of this compound highlights an opportunity for novel research. Future studies could be designed to explore its potential anti-inflammatory effects. A logical starting point would be to utilize established in vitro and in vivo models of inflammation.

Proposed Initial Experimental Workflow

Should researchers pursue this line of inquiry, a foundational experimental workflow could be structured as follows:

Caption: A proposed experimental workflow for the initial investigation of the anti-inflammatory potential of this compound.

This document will be updated if and when new scientific data on the anti-inflammatory properties of this compound becomes available. We encourage researchers in the field to consider this compound as a potential area for future investigation.

References

The Discovery and Initial Characterization of 1,3,9-Trimethyluric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,9-Trimethyluric acid, a methylated xanthine (B1682287) derivative, is a purine (B94841) alkaloid first identified as a natural product. This technical guide provides a comprehensive overview of its discovery, initial characterization, and reported biological activities. Due to the limited availability of the primary literature on its initial isolation, this guide also outlines general experimental protocols relevant to the isolation and characterization of similar natural products. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

This compound is a structural isomer of the well-known caffeine (B1668208) metabolite, 1,3,7-trimethyluric acid. Unlike its extensively studied counterpart, this compound has received significantly less scientific attention. It belongs to the class of organic compounds known as xanthines, which are purine derivatives.[1] The initial discovery of this compound was from a natural source, highlighting the vast chemical diversity of the marine environment.

Discovery: Isolation from a Marine Sponge

The first reported isolation of this compound was from the marine sponge Amphimedon viridis.[2] This discovery is a significant finding, as marine organisms are a rich source of novel bioactive compounds with potential pharmaceutical applications. The structure of the isolated compound was confirmed through X-ray crystallography.[2]

General Experimental Protocol for Natural Product Isolation

While the specific protocol for the isolation of this compound from Amphimedon viridis is not detailed in the readily available literature, a general workflow for the isolation of alkaloid compounds from marine sponges is presented below. This process typically involves extraction, fractionation, and purification.

Caption: A conceptual multi-step synthesis pathway for this compound.

Initial Biological Characterization

Preliminary studies have indicated that this compound possesses noteworthy biological activities.

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic activity against a range of human cancer cell lines, including:

-

Breast cancer (MCF-7)

-

Human neuroblastoma (SH-SY5Y)

-

Human non-small cell lung cancer (A549)

-

Human liver cancer (HepG2)

The reported IC₅₀ values for these cell lines are in the range of 1-3 µM.

[2]#### 5.2. Anti-inflammatory Effects

This compound has also shown promising anti-inflammatory effects in in vitro models using LPS-induced murine macrophages (J774) at concentrations between 100-1000 nM.

[2]Signaling Pathway Hypothesis

Caption: Hypothesized anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Conclusion and Future Directions

The discovery of this compound from a marine source and its initial characterization have revealed a compound with significant potential for further investigation. Its demonstrated cytotoxic and anti-inflammatory activities warrant more in-depth studies to elucidate its mechanisms of action and to evaluate its therapeutic potential. Future research should focus on developing a robust and scalable synthetic route to enable further pharmacological testing. Additionally, more comprehensive studies are needed to understand its metabolic fate and pharmacokinetic profile. The information provided in this guide serves as a starting point for researchers and drug development professionals to explore the promising biological activities of this unique purine alkaloid.

References

Pharmacological Profile of 1,3,9-Trimethyluric Acid: An In-depth Technical Guide

Disclaimer: Scientific literature extensively covers the pharmacological profiles of various xanthine (B1682287) alkaloids; however, specific research on 1,3,9-trimethyluric acid is notably scarce. This guide, therefore, extrapolates the potential pharmacological properties of this compound based on the well-established characteristics of its structural class, the xanthine derivatives. The presented data and methodologies are representative of the class and should be considered as a predictive framework for the investigation of this compound.

Introduction

This compound is a member of the xanthine family of alkaloids, a class of compounds that includes well-known substances such as caffeine, theophylline, and theobromine.[1][2] These molecules are structurally related to the purine (B94841) bases found in nucleic acids and are recognized for their diverse pharmacological effects, primarily as central nervous system stimulants and bronchodilators.[3] The primary mechanisms of action for xanthine derivatives are the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes.[3][4] Due to the limited specific data available for this compound, this document provides a comprehensive overview of the expected pharmacological profile based on the activities of its better-studied chemical relatives.

Core Pharmacological Mechanisms of Xanthine Alkaloids

The pharmacological actions of xanthine derivatives are principally mediated through two key molecular targets: adenosine receptors and phosphodiesterase enzymes.

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃.[5][6] Xanthines, due to their structural similarity to adenosine, act as non-selective antagonists at these receptors.[7][8]

-

A₁ and A₃ Receptors: These receptors are typically coupled to inhibitory G proteins (Gᵢ/Gₒ), and their activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][9]

-

A₂ₐ and A₂ᵦ Receptors: These receptors are coupled to stimulatory G proteins (Gₛ), and their activation results in an increase in intracellular cAMP.[5][9]

By blocking these receptors, xanthines prevent the inhibitory effects of adenosine, leading to increased neuronal firing, enhanced neurotransmitter release, and smooth muscle relaxation.[2]

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cAMP and cGMP by catalyzing their hydrolysis.[10][11] Xanthine derivatives are non-selective inhibitors of several PDE isoforms.[4][12] By inhibiting PDEs, xanthines increase the intracellular concentrations of cAMP and cGMP, leading to a variety of cellular responses, including smooth muscle relaxation (bronchodilation), increased cardiac muscle contractility, and anti-inflammatory effects.[3][13]

Quantitative Pharmacological Data of Representative Xanthine Alkaloids

To provide a comparative context for the potential activity of this compound, the following tables summarize the reported binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of well-characterized xanthine alkaloids.

Table 1: Adenosine Receptor Antagonist Affinities (Kᵢ) of Select Xanthine Derivatives

| Compound | A₁ Receptor (Kᵢ, µM) | A₂ₐ Receptor (Kᵢ, µM) | A₂ᵦ Receptor (Kᵢ, µM) | A₃ Receptor (Kᵢ, µM) |

| Caffeine | 23 | 15 | >100 | >100 |

| Theophylline | 12 | 10 | >100 | >100 |

| Theobromine | 67 | 50 | >100 | >100 |

| 1,3-Dipropyl-8-phenylxanthine | 0.002 | 1.2 | - | - |

Data compiled from multiple sources. Values can vary based on experimental conditions.

Table 2: Phosphodiesterase Inhibitory Activity (IC₅₀) of Select Xanthine Derivatives

| Compound | PDE1 (IC₅₀, µM) | PDE2 (IC₅₀, µM) | PDE3 (IC₅₀, µM) | PDE4 (IC₅₀, µM) | PDE5 (IC₅₀, µM) |

| Theophylline | >100 | >100 | 350 | 100 | >100 |

| Caffeine | >100 | >100 | 500 | 200 | >100 |

| Pentoxifylline | 100 | 200 | 150 | 50 | 250 |

Data compiled from multiple sources. Values can vary based on experimental conditions and specific isoforms tested.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of xanthine derivatives.

Adenosine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for adenosine receptor subtypes.

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ᵦ, or A₃).

-

Radioligand specific for the receptor subtype (e.g., [³H]CGS 21680 for A₂ₐ).[14]

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of a known antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Phosphodiesterase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a test compound against various PDE isoforms.

Materials:

-

Recombinant human PDE enzyme isoforms (e.g., PDE1-5).

-

Substrate: cAMP or cGMP.

-

Test compound (this compound).

-

Known PDE inhibitor as a positive control (e.g., rolipram (B1679513) for PDE4).[15]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

-

Detection reagents (e.g., a fluorescent-based assay kit).[16][17]

-

96-well microplate.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the PDE enzyme, assay buffer, and either the test compound or vehicle control.

-

Pre-incubate the plate to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate (cAMP or cGMP).

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction according to the assay kit instructions.

-

Add the detection reagents, which will generate a fluorescent signal proportional to the amount of remaining substrate or product formed.

-

Measure the fluorescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow relevant to the pharmacological assessment of this compound.

References

- 1. A NEW LOOK AT THE XANTHINE ALKALOIDS [triggered.stanford.clockss.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Xanthine - Wikipedia [en.wikipedia.org]

- 4. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xanthine derivatives as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphodiesterase - Wikipedia [en.wikipedia.org]

- 12. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. 3.2.3. Enzyme Inhibition [bio-protocol.org]

1,3,9-Trimethyluric acid and its role in marine natural products

An In-depth Technical Guide to 1,3,9-Trimethyluric Acid and its Role in Marine Natural Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a purine (B94841) alkaloid isolated from the marine sponge Amphimedon viridis. This document provides a comprehensive overview of its known biological activities, including cytotoxic and anti-inflammatory effects, and contextualizes its potential within the broader field of marine natural products. Detailed experimental protocols for the evaluation of these activities are presented, alongside structured data summaries and graphical representations of experimental workflows and potential signaling pathways. This guide serves as a technical resource for researchers investigating novel marine-derived compounds for therapeutic applications.

Introduction

The marine environment is a vast reservoir of chemical diversity, offering a promising frontier for the discovery of novel therapeutic agents. Marine invertebrates, particularly sponges of the phylum Porifera, are prolific producers of secondary metabolites with a wide array of biological activities. Among these are purine alkaloids, a class of nitrogen-containing compounds that have demonstrated significant pharmacological potential.

This compound (CAS: 7464-93-9), a methylated xanthine (B1682287) derivative, has been identified as a constituent of the marine sponge Amphimedon viridis.[1] Early research has indicated its potential as both a cytotoxic and an anti-inflammatory agent, making it a molecule of interest for further investigation in oncology and inflammation-related drug discovery. This guide synthesizes the current knowledge on this compound, with a focus on its marine origins and therapeutic prospects.

Chemical Properties

-

IUPAC Name: 1,3,9-trimethyl-7H-purine-2,6,8(3H)-trione

-

Molecular Formula: C₈H₁₀N₄O₃

-

Molecular Weight: 210.19 g/mol

-

Structure:

CH₃ N

Biological Activity

This compound has demonstrated notable in vitro biological activity, positioning it as a lead compound for further preclinical development.

Cytotoxic Activity

The compound exhibits cytotoxic effects against a panel of human cancer cell lines.[1] This broad-spectrum activity suggests potential applications in oncology.

Anti-inflammatory Activity

This compound has also shown promising anti-inflammatory effects in in vitro models of inflammation.[1]

Data Presentation

The quantitative data for the biological activities of this compound are summarized below for clear comparison.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 1-3 |

| SH-SY5Y | Neuroblastoma | 1-3 |

| A549 | Non-small Cell Lung Cancer | 1-3 |

| HEPG2 | Liver Cancer | 1-3 |

Table 2: Anti-inflammatory Activity of this compound

| Cell Line | Assay | Effective Concentration (nM) |

| J774 | LPS-induced murine macrophages | 100-1000 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard laboratory practices for the evaluation of marine natural products.

Isolation of this compound from Amphimedon viridis

-

Extraction: The sponge biomass is lyophilized and repeatedly extracted with a mixture of dichloromethane (B109758) and methanol. The combined extracts are then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity.

-

Chromatography: The fraction containing the target compound is purified using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography, followed by reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and ultimately by X-ray crystallography.[1]

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (MCF-7, SH-SY5Y, A549, HEPG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound in DMSO is prepared and serially diluted with culture medium. The cells are treated with a range of concentrations of the compound and incubated for 48-72 hours.

-